

# The Discovery and Characterization of Derrisisoflavone I from Derris robusta: A Technical Overview

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## Compound of Interest

Compound Name: *Derrisisoflavone I*

Cat. No.: *B13430996*

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This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of **Derrisisoflavone I**, a prenylated isoflavonoid found in the plant species *Derris robusta*. This document details the experimental protocols utilized in its initial identification and presents key quantitative data for reference.

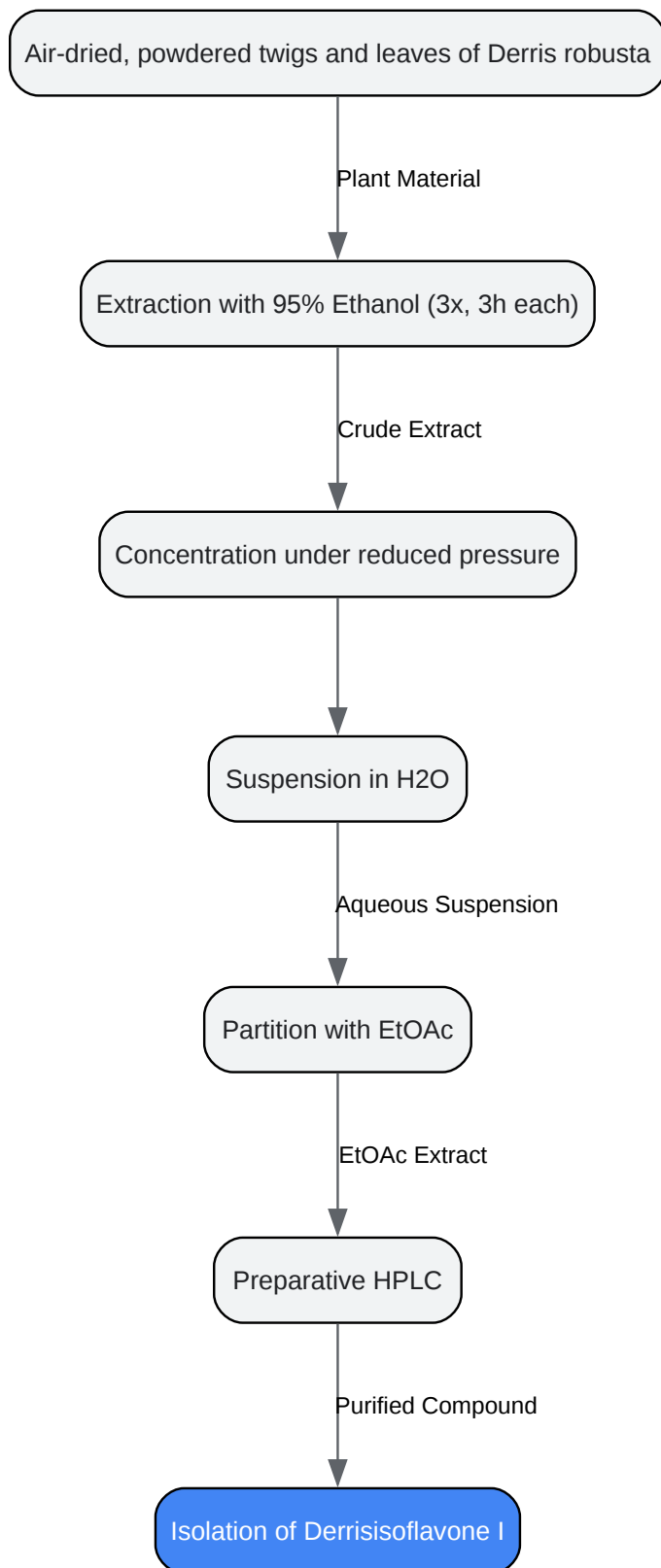
## Introduction

*Derris robusta*, a member of the Leguminosae family, is a known source of diverse phytochemicals, particularly flavonoids and isoflavonoids. These compounds have garnered significant interest in the scientific community for their potential biological activities. As part of ongoing efforts to explore natural product libraries for drug discovery, the phytochemical investigation of the twigs and leaves of *Derris robusta* led to the isolation and characterization of several novel compounds, including **Derrisisoflavone I**.<sup>[1]</sup> This guide focuses specifically on the technical details surrounding the discovery of this compound.

## Isolation and Purification of Derrisisoflavone I

The isolation of **Derrisisoflavone I** from *Derris robusta* involves a multi-step process of extraction and chromatography. The general workflow is outlined below.

## Experimental Workflow



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Caption: General experimental workflow for the isolation of **Derrisisoflavone I**.

## Detailed Experimental Protocols

**Plant Material:** The twigs and leaves of *Derris robusta* were collected, air-dried, and powdered prior to extraction.

**Extraction and Fractionation:**

- The powdered plant material was extracted three times with 95% ethanol, with each extraction lasting three hours.
- The resulting ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.
- This crude extract was then suspended in water and partitioned with ethyl acetate (EtOAc).
- The ethyl acetate fraction, containing the compounds of interest, was concentrated to dryness.

**Isolation:** The dried ethyl acetate extract was subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of **Derrisisoflavone I**.

## Structural Elucidation of Derrisisoflavone I

The structure of **Derrisisoflavone I** was determined through extensive spectroscopic analysis.

## Quantitative Data and Spectroscopic Analysis

The key quantitative and spectroscopic data for **Derrisisoflavone I** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>26</sub> H <sub>26</sub> O <sub>7</sub>
HRESIMS	m/z 449.1608 [M-H] <sup>-</sup> (calculated for C <sub>26</sub> H <sub>25</sub> O <sub>7</sub> , 449.1606)
UV (MeOH) λ <sub>max</sub> (nm)	268, 297 (sh), 359
<sup>1</sup> H NMR (500 MHz, CD <sub>3</sub> OD)	See Table 2 for detailed assignments
<sup>13</sup> C NMR (125 MHz, CD <sub>3</sub> OD)	See Table 2 for detailed assignments

Table 1: Physicochemical and Spectroscopic Data for **Derrisisoflavone I**.[\[1\]](#)

The isoflavone skeleton of **Derrisisoflavone I** was suggested by its UV absorption maxima.[\[1\]](#) The molecular formula was established through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The precise structure and the positions of various functional groups were determined by one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Multiple Bond Correlation (HMBC) experiments.[\[1\]](#)

The NMR spectroscopic data for **Derrisisoflavone I** were found to be very similar to that of a related compound, Derrisisoflavone H, which was also isolated from the same plant.[\[1\]](#) The key difference was identified as the switch in the positions of a prenyl group and a furan ring on the A-ring of the isoflavone core. These positions were confirmed through HMBC correlations.[\[1\]](#)

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)
2	155.6	8.17 (s)
3	123.7	-
4	177.1	-
5	154.6	-
6	109.8	-
7	163.7	-
8	113.8	-
9	147.7	-
10	115.9	-
1'	124.2	-
2'	116.1	7.05 (br. s)
3'	146.4	-
4'	145.9	-
5'	115.5	6.87 (br. d, 8.0)
6'	120.3	6.78 (d, 8.0)
1''	22.8	3.48 (d, 7.3)
2''	123.8	5.28 (t, 7.3)
3''	132.4	-
4''	26.0	1.83 (s)
5''	18.0	1.72 (s)
1'''	129.5	7.07 (s)
2'''	145.8	-
3'''	78.9	-

4'''	25.1	1.48 (s)
5'''	27.0	1.43 (s)
3'''-OMe	50.1	3.21 (s)
5-OH	-	13.21 (s)

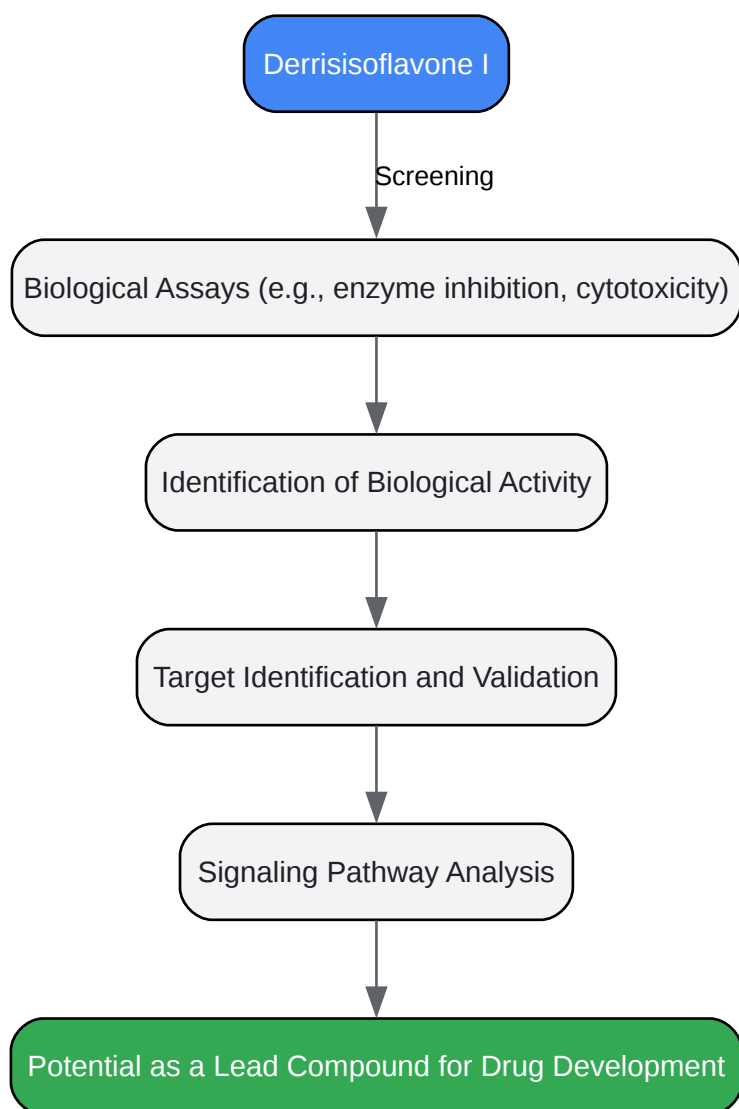
Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Derrisisoflavone I** in  $\text{CD}_3\text{OD}$ .[\[1\]](#)

## Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the cited literature regarding the biological activities and associated signaling pathways of **Derrisisoflavone I**. However, other isoflavones isolated from *Derris robusta* have been investigated for their potential biological effects. For instance, some isoflavones from this plant have been identified as potential inhibitors of  $\alpha$ -glucosidase.

Further research is required to determine the specific biological functions of **Derrisisoflavone I** and to elucidate any potential mechanisms of action or signaling pathways it may modulate.

## Logical Relationship for Future Investigation



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## References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]

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